molecular formula C15H22N6O4 B13468299 (2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13468299
M. Wt: 350.37 g/mol
InChI Key: CNYYZAAPULRJDG-AEHQLWAISA-N
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Description

The compound (2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety, making it a nucleoside analog. Nucleoside analogs are essential in medicinal chemistry due to their role in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Attachment of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside structure.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form amine derivatives.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted analogs, which may have different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of nucleosides in biological systems.

Medicine

In medicine, (2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is investigated for its potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases, and inhibits their activity. This results in the termination of nucleic acid chains and the inhibition of viral replication or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Tenofovir: An antiviral nucleoside analog used in the treatment of HIV and hepatitis B.

    Acyclovir: Another antiviral nucleoside analog used to treat herpes simplex virus infections.

Uniqueness

What sets (2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol apart is its unique combination of a piperidine group and a purine base, which enhances its binding affinity and specificity for certain biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C15H22N6O4

Molecular Weight

350.37 g/mol

IUPAC Name

(2S,3S,4R,5S)-2-(6-amino-8-piperidin-1-ylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H22N6O4/c16-12-9-13(18-7-17-12)21(14-11(24)10(23)8(6-22)25-14)15(19-9)20-4-2-1-3-5-20/h7-8,10-11,14,22-24H,1-6H2,(H2,16,17,18)/t8-,10-,11-,14-/m0/s1

InChI Key

CNYYZAAPULRJDG-AEHQLWAISA-N

Isomeric SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@@H]4[C@H]([C@H]([C@@H](O4)CO)O)O)N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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